molecular formula C21H26N2 B064817 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine CAS No. 178312-56-6

1-Diphenylmethyl-3-(piperidin-1-yl)azetidine

Numéro de catalogue B064817
Numéro CAS: 178312-56-6
Poids moléculaire: 306.4 g/mol
Clé InChI: YPCUFKPCUHJUIH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Diphenylmethyl-3-(piperidin-1-yl)azetidine, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a bicyclic compound that contains a piperidine ring and an azetidine ring. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mécanisme D'action

The mechanism of action of 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine is not fully understood, but it is believed to act as a modulator of the dopaminergic system. 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine has been shown to increase the release of dopamine in the brain, which is associated with improved cognitive function and mood. 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine has also been shown to inhibit the reuptake of dopamine, which leads to increased dopamine levels in the brain.

Effets Biochimiques Et Physiologiques

1-Diphenylmethyl-3-(piperidin-1-yl)azetidine has been shown to have various biochemical and physiological effects, including increased dopamine release, improved cognitive function, and mood enhancement. 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine in lab experiments is its high yield of synthesis and availability. 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine is also relatively stable and easy to handle. However, one of the limitations of using 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine is its potential toxicity, which may limit its use in some experiments.

Orientations Futures

There are several future directions for the study of 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine, including the development of new synthesis methods, the exploration of its potential as a drug candidate for the treatment of various diseases, and the investigation of its potential applications in materials science and organic chemistry. Further studies are also needed to fully understand the mechanism of action of 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine and its biochemical and physiological effects.

Applications De Recherche Scientifique

1-Diphenylmethyl-3-(piperidin-1-yl)azetidine has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine has been used as a building block for the synthesis of new materials with potential applications in electronics and photonics. In organic chemistry, 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine has been used as a chiral auxiliary for the synthesis of enantiopure compounds.

Propriétés

Numéro CAS

178312-56-6

Nom du produit

1-Diphenylmethyl-3-(piperidin-1-yl)azetidine

Formule moléculaire

C21H26N2

Poids moléculaire

306.4 g/mol

Nom IUPAC

1-(1-benzhydrylazetidin-3-yl)piperidine

InChI

InChI=1S/C21H26N2/c1-4-10-18(11-5-1)21(19-12-6-2-7-13-19)23-16-20(17-23)22-14-8-3-9-15-22/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2

Clé InChI

YPCUFKPCUHJUIH-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4

SMILES canonique

C1CCN(CC1)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Synonymes

1-[1-(DIPHENYLMETHYL)-3-AZETIDINYL]PIPERIDINE

Origine du produit

United States

Synthesis routes and methods

Procedure details

A mixture of 1-diphenylmethyl-3-methanesulphonyloxyazetidine (see Preparation 54) (1.5 g, 1 mol. equiv.), piperidine (0.6 g, 1.5 mol. equiv.) and potassium carbonate (1.31 g, 2 mol. equiv.) in acetonitrile (20 ml) was heated under reflux under nitrogen for four hours. Saturated aqueous sodium bicarbonate solution and brine were added and the mixture extracted with ethyl acetate (2×40 ml). The organic extracts were combined and dried using magnesium sulphate. The organic solvent was removed under reduced pressure and the residue purified by flash column chromatography on silica gel eluting with methanol:dichloromethane (1:9, by volume) to give the title compound (0.65 g). TLC Rf=0.5 (silica, methanol:dichloromethane, 1:9, by volume). LRMS m/z=307(m+1)+. Found: C, 81.50; H, 8.51; N, 9,02. C21H26N2.0.06 CH2Cl2 requires C, 81.14; H, 8.45; N, 8.99%.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.